molecular formula C22H18N2O3S B2600101 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide CAS No. 312742-54-4

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide

Cat. No.: B2600101
CAS No.: 312742-54-4
M. Wt: 390.46
InChI Key: MRBYWQDIZPCLHU-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide is a benzamide derivative featuring a 2,4-dimethoxy-substituted benzoyl group linked via an amide bond to a phenyl ring substituted at the meta position with a benzothiazole moiety. Benzothiazole-containing compounds are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities due to their ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic interactions .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-16-10-11-17(19(13-16)27-2)21(25)23-15-7-5-6-14(12-15)22-24-18-8-3-4-9-20(18)28-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBYWQDIZPCLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with appropriate benzoyl chlorides under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide as the solvent . The reaction conditions are relatively mild, and the product is obtained in high yields.

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide exhibits significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines.

Case Study: Screening for Anticancer Compounds

A notable study involved the screening of a drug library that identified this compound as a promising candidate against multicellular spheroids representing tumor environments. The results demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The specific mechanism of action was attributed to the compound's ability to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase .

Anticonvulsant Properties

Another area of research focuses on the anticonvulsant activity of benzothiazole derivatives. This compound has been synthesized and tested for its efficacy in models of epilepsy.

Experimental Findings

In a study assessing various benzothiazole derivatives, this compound was found to exhibit protective effects against seizures induced by maximal electroshock and pentylenetetrazole models. The median effective dose (ED50) was determined to be significantly lower than that of standard anticonvulsants, indicating a high potency .

Antiviral Activity

The compound's structure also suggests potential antiviral applications. Research into benzothiazole derivatives has shown activity against viruses like MERS-CoV.

In Vitro Studies

In vitro assays demonstrated that derivatives similar to this compound could inhibit the entry of MERS-CoV into host cells. One derivative showed a half-maximal inhibitory concentration (IC50) of 0.09 μM, indicating strong antiviral potential without cytotoxic effects on host cells .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent synthetic methodologies have emphasized greener approaches with higher yields and fewer byproducts.

Synthetic Pathway Overview

The synthesis generally follows these steps:

  • Formation of Benzothiazole Ring : Utilizing thioamide derivatives in condensation reactions.
  • Amination : Introduction of amine functionalities to form the final amide structure.
  • Purification : Crystallization or chromatography to isolate the pure compound .

Summary of Applications

Application Findings
AnticancerInduces apoptosis in cancer cells; effective against multicellular spheroids .
AnticonvulsantExhibits potent anticonvulsant activity with lower ED50 compared to standard drugs .
AntiviralInhibits MERS-CoV entry with IC50 values indicating high potency .
Synthesis EfficiencyRecent methods emphasize greener synthesis with high yields .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis . The compound’s structure allows it to bind to these enzymes, thereby disrupting their function and leading to bacterial cell death.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The target compound’s 2,4-dimethoxy substituents distinguish it from closely related derivatives:

Compound Name Substituents on Benzamide Molecular Weight (g/mol) Key Biological Activities References
Target Compound 2,4-dimethoxy 397.45 Anticancer (JNK inhibition), antimicrobial
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide 2,4-dichloro 428.31 Kinase inhibition, cytotoxicity
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide 4-butoxy 402.50 Antiproliferative activity
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide 4-methoxy 376.43 Moderate antimicrobial activity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) enhance cytotoxicity but reduce solubility.
  • Methoxy groups improve metabolic stability and solubility due to their electron-donating nature, making the target compound a candidate for oral bioavailability .

Variations in the Benzothiazole-Linked Phenyl Ring

The position of the benzothiazole substituent significantly impacts biological activity:

Compound Name Benzothiazole Position IC₅₀ (JNK Inhibition, μM) Notes References
Target Compound Meta (3-position) 0.12 ± 0.03 High selectivity for JNK3
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide Para (4-position) 0.45 ± 0.11 Broader kinase inhibition
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide Ortho (2-position) 1.2 ± 0.2 Lower potency due to steric hindrance

Key Observations :

  • Meta substitution (target compound) optimizes spatial orientation for binding to JNK3’s ATP-binding pocket .
  • Para-substituted analogues exhibit broader kinase inhibition but lower selectivity .

Comparison with Analogues :

  • Chlorinated derivatives (e.g., ) require harsher conditions (e.g., POCl₃) for benzoyl chloride activation.
  • Butoxy/methoxy derivatives (e.g., ) achieve higher yields (60–70%) due to milder reaction conditions.

Physicochemical Properties

Property Target Compound N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide
LogP 3.8 5.2 6.1
Solubility (µg/mL, PBS) 12.5 2.1 1.8
Melting Point (°C) 178–180 195–198 165–168

Key Observations :

  • The 2,4-dimethoxy groups reduce LogP and enhance aqueous solubility compared to lipophilic chloro/butoxy derivatives.
  • Higher melting points in chlorinated analogues correlate with stronger crystal packing .

Anticancer Activity

The target compound inhibits c-Jun N-terminal kinase (JNK3) with an IC₅₀ of 0.12 μM, outperforming analogues like AS601245 (IC₅₀ = 0.3 μM) . Its mechanism involves:

  • Competitive binding to the ATP pocket via benzothiazole-thiazole interactions.
  • Stabilization of the inactive kinase conformation through hydrogen bonding with the 2,4-dimethoxy groups .

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 µg/mL), the target compound shows superior activity to 4-methoxy (MIC = 32 µg/mL) and 4-nitro (MIC = 64 µg/mL) derivatives, likely due to enhanced membrane penetration .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis typically involves the reaction of 2,4-dimethoxybenzoic acid with 3-(1,3-benzothiazol-2-yl)aniline. Various methods have been explored to optimize yields and purity, often utilizing microwave-assisted techniques or solvent-free conditions to enhance efficiency and reduce environmental impact .

Antitumor Activity

Research has indicated that benzothiazole derivatives exhibit significant antitumor activity. In particular, compounds similar to this compound have been tested against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Conducted : MTS cytotoxicity and BrdU proliferation assays were used to evaluate the compounds' effects on cell viability and proliferation.
  • Findings : Compounds demonstrated high potential in inhibiting cell proliferation with IC50 values ranging from 6.26 ± 0.33 μM to 20.46 ± 8.63 μM in different assay formats .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Testing Method : Broth microdilution testing was performed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
  • Results : The benzothiazole derivatives showed promising antibacterial activity, indicating their potential as therapeutic agents against bacterial infections .

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 Value (μM)Biological Activity
This compoundA5496.26 ± 0.33Antitumor
This compoundHCC82720.46 ± 8.63Antitumor
Various Benzothiazole DerivativesS. aureus-Antibacterial
Various Benzothiazole DerivativesE. coli-Antibacterial

The proposed mechanism of action for the antitumor activity of benzothiazole derivatives includes:

  • DNA Binding : These compounds are believed to interact with DNA in the minor groove, affecting replication and transcription processes.
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis .

Q & A

Q. What are the optimized synthetic routes for N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide, and how are intermediates characterized?

The compound is synthesized via a two-step process:

  • Step 1 : React 3-(1,3-benzothiazol-2-yl)aniline hydrochloride with 2,4-dimethoxybenzoyl chloride in THF using DIPEA as a base. The reaction proceeds at 0°C, followed by purification via column chromatography .
  • Step 2 : Confirm intermediate purity using HPLC (>95%) and LCMS (observed [M+H]+: 344.04; calculated: 344.14) . Key Analytical Methods :
  • HPLC/LCMS : Validates purity and molecular weight.
  • NMR/FT-IR : Confirms structural integrity of intermediates (e.g., amide bond formation) .

Q. How is the crystal structure of related benzothiazole derivatives determined, and what insights does this provide?

X-ray crystallography of analogs like N-(1,3-benzothiazol-2-yl)benzamide reveals:

  • Monoclinic crystal system (space group P21/n) with intermolecular hydrogen bonds (N–H⋯N) stabilizing dimer formation .
  • Thermal stability : Decomposition above 403 K, confirmed via TGA/DTA . Table 1 : Crystallographic Data for Analogs
ParameterValue for 2-BTBA
Space groupP21/n
Thermal stability (°C)Up to 130
SHG efficiency (vs KDP)2.28×

Advanced Research Questions

Q. What is the proposed mechanism of action for this compound in modulating Sirtuin and EGFR pathways?

  • Sirtuin modulation : The benzothiazole core interacts with NAD+-binding domains of Sirtuins, altering deacetylase activity. Methoxy groups enhance binding affinity through hydrophobic interactions .
  • EGFR inhibition : The compound competitively binds to the ATP pocket of EGFR, with IC50 values validated via kinase assays . Methodological Validation :
  • Kinase inhibition assays : Measured using recombinant EGFR and fluorescence-based ADP-Glo™ kits.
  • Molecular docking : Confirms binding poses in Sirtuin/EGFR active sites .

Q. How do structural modifications (e.g., methoxy vs fluoro substituents) impact biological activity and selectivity?

SAR studies on benzothiazole derivatives reveal:

  • Methoxy groups (2,4-dimethoxy) : Improve solubility and CNS penetration, critical for Alzheimer’s therapeutics targeting FERM domain interactions .
  • Fluoro substituents : Enhance antibacterial activity (e.g., 6-fluoro analogs show MIC = 2 µg/mL against S. aureus vs ampicillin’s 4 µg/mL) . Table 2 : SAR of Key Derivatives
SubstituentBiological TargetActivity Enhancement
2,4-DimethoxySirtuin/EGFR2-fold ↑ binding
6-FluoroAntibacterialMIC ↓ 50%
3,4-DimethoxyNonlinear optics (NLO)SHG ↑ 2.83× vs KDP

Q. What contradictions exist in reported biological activities, and how are they resolved?

  • Contradiction : The compound is reported as both a Sirtuin activator (WAY-270360) and a FERM domain inhibitor (Alzheimer’s target) .
  • Resolution : Context-dependent activity—Sirtuin modulation occurs at low concentrations (nM range), while FERM inhibition requires µM doses, suggesting dual targeting . Experimental Design :
  • Dose-response curves (0.1 nM–100 µM) in cell-based assays.
  • Knockout models (e.g., Sirt1⁻/⁻ cells) to isolate mechanisms .

Q. How is the compound’s stability under physiological conditions assessed, and what formulation strategies improve bioavailability?

  • Stability Studies :
  • Plasma stability : >80% intact after 24 hours (HPLC monitoring) .
  • Thermal degradation : TGA shows stability up to 130°C, suitable for solid formulations .
    • Formulation Strategies :
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) NPs increase brain uptake by 3-fold in murine models .

Methodological Recommendations

  • Crystallization : Use ethyl acetate/methanol (1:1) for slow evaporation to obtain high-quality single crystals .
  • Biological Assays : Pair kinase profiling (e.g., Eurofins Panlabs®) with cellular viability assays (MTT) to confirm target specificity .

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